molecular formula C11H21NO3 B13785349 N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide

N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide

Katalognummer: B13785349
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: ZRDODMKARZJHQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide is a chemical compound that belongs to the class of amides. This compound is characterized by the presence of a methoxy group attached to a cyclohexyl ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide typically involves the reaction of 4-methoxycyclohexanone with N-methoxy-N-methylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The final product is purified using techniques such as crystallization or chromatography to achieve the required quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide
  • N-methoxy-2-(4-methoxybenzyl)-N-methylacetamide
  • N-methoxy-2-(4-methoxyphenethyl)-N-methylacetamide

Uniqueness

N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide is unique due to its cyclohexyl ring structure, which imparts distinct chemical and physical properties compared to its analogs with aromatic rings. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C11H21NO3

Molekulargewicht

215.29 g/mol

IUPAC-Name

N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide

InChI

InChI=1S/C11H21NO3/c1-12(15-3)11(13)8-9-4-6-10(14-2)7-5-9/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

ZRDODMKARZJHQC-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)CC1CCC(CC1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.